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These application notes provide a detailed overview of the ongoing Phase 3 SELVA (Study

Evaluating the Safety and Efficacy of QTORIN™ 3.9% Rapamycin Anhydrous Gel in

Microcystic Lymphatic Malformations) clinical trial. The information is intended to guide

researchers and professionals in understanding the trial's design, the therapeutic rationale, and

the methodologies being employed to evaluate this novel treatment for microcystic lymphatic

malformations (LMs).

Introduction
Microcystic LMs are rare, chronically debilitating genetic disorders caused by the dysregulation

of the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway.[1]

QTORIN™ rapamycin is a topical formulation designed for the localized, pathogenesis-directed

treatment of these malformations.[1] The SELVA trial is a pivotal Phase 3 study aimed at

assessing the safety and efficacy of QTORIN™ 3.9% rapamycin anhydrous gel.[2][3]

Therapeutic Rationale and Mechanism of Action
Rapamycin functions as an inhibitor of the mTOR pathway, which is crucial in regulating cell

growth and proliferation.[4] In microcystic LMs, mutations in the PI3K/mTOR pathway lead to

abnormal development and proliferation of lymphatic vessels. By directly targeting this pathway

in the affected tissues, QTORIN™ rapamycin aims to reduce the size and symptoms of the

malformations.[4][5]
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Signaling Pathway
The PI3K/mTOR signaling cascade plays a central role in cell growth, proliferation, and

survival. In microcystic LMs, activating mutations in this pathway lead to the abnormal growth

of lymphatic vessels. Rapamycin, the active ingredient in QTORIN™, specifically inhibits

mTORC1, a key downstream effector of the pathway, thereby reducing cell proliferation and

lesion size.
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Caption: PI3K/mTOR signaling pathway and the inhibitory action of QTORIN™ rapamycin.

Clinical Trial Protocol: Phase 3 SELVA
The SELVA trial is a multicenter, single-arm, baseline-controlled study.[2]

Study Design and Endpoints
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Parameter Description

Study Title

SELVA: A Multicenter, Phase 3 Baseline-

Controlled Study Evaluating the Safety and

Efficacy of QTORIN 3.9% Rapamycin

Anhydrous Gel in the Treatment of Microcystic

Lymphatic Malformations.[2][3]

Phase 3[2]

Design Single-arm, baseline-controlled.[5]

Primary Endpoint

Change in microcystic lymphatic malformations

Investigator's Global Assessment (IGA) after 24

weeks of treatment.[2][3]

Key Secondary Endpoints Clinician-reported outcomes.[5]

Treatment Duration
24 weeks, with an option for an open-label

extension.[1][2]

Intervention
QTORIN™ 3.9% Rapamycin Anhydrous Gel,

applied once daily.

Enrollment and Demographics
Parameter Description

Target Enrollment 40 subjects.[2][5]

Actual Enrollment 51 subjects.[1]

Age Criteria Individuals aged three years and older.[4]

Inclusion Criteria
Diagnosis of superficial/cutaneous microcystic

lymphatic malformations.[4]

Recruitment Locations
Various vascular anomaly centers throughout

the US.[5]
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The trial follows a straightforward workflow designed to clearly evaluate the drug's efficacy and

safety.

Patient Screening &
Informed Consent

8-Week Baseline
Observation Period

24-Week Treatment Period
(Once-daily QTORIN™ Rapamycin)

Primary Endpoint Evaluation
(Change in IGA at 24 Weeks)

Open-Label Extension
(Optional for eligible participants)

Safety Follow-up

Click to download full resolution via product page

Caption: The experimental workflow of the Phase 3 SELVA clinical trial.

Data and Results (Anticipated)
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As of the latest updates, the Phase 3 SELVA trial is fully enrolled, having exceeded its initial

target.[1] Top-line data from the 24-week evaluation period are expected in the first quarter of

2026.[1] Upon release, this data will provide the first comprehensive look at the efficacy and

safety of QTORIN™ rapamycin in a large patient cohort with microcystic LMs. A New Drug

Application (NDA) submission is planned for the second half of 2026.[1]

Regulatory Status
QTORIN™ rapamycin has received several key designations from the U.S. Food and Drug

Administration (FDA), highlighting the significant unmet medical need for treatments for

microcystic LMs.

Designation Granting Body

Breakthrough Therapy FDA[1]

Orphan Drug FDA[1]

Fast Track FDA[1]

Orphan Products Grant
FDA Office of Orphan Products Development[1]

[5]

Conclusion
The Phase 3 SELVA trial represents a critical step forward in the development of a targeted

therapy for microcystic lymphatic malformations. The trial's design and the mechanism of

action of QTORIN™ rapamycin hold significant promise for patients with this rare and

debilitating disease. The scientific and clinical communities eagerly await the top-line results,

which have the potential to establish a new standard of care.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.stocktitan.net/news/PVLA/palvella-therapeutics-completes-enrollment-in-phase-3-selva-trial-of-ancq6qfbyq28.html
https://www.stocktitan.net/news/PVLA/palvella-therapeutics-completes-enrollment-in-phase-3-selva-trial-of-ancq6qfbyq28.html
https://clinicaltrials.stanford.edu/trials/s/NCT06239480.html
https://clinicaltrials.stanford.edu/trials/s/NCT06239480.html
https://www.tipranks.com/news/company-announcements/palvella-therapeutics-advances-phase-3-study-on-qtorin-gel-for-rare-disease
https://www.tipranks.com/news/company-announcements/palvella-therapeutics-advances-phase-3-study-on-qtorin-gel-for-rare-disease
https://www.texaschildrens.org/departments/cancer-and-hematology-center/clinical-trials-and-novel-therapies/phase-3-study
https://www.texaschildrens.org/departments/cancer-and-hematology-center/clinical-trials-and-novel-therapies/phase-3-study
https://www.texaschildrens.org/departments/cancer-and-hematology-center/clinical-trials-and-novel-therapies/phase-3-study
https://www.clinicaltrialsarena.com/news/palvella-microcystic-lms-trial/
https://www.benchchem.com/product/b1209825#phase-3-selva-trial-of-qtorin-rapamycin
https://www.benchchem.com/product/b1209825#phase-3-selva-trial-of-qtorin-rapamycin
https://www.benchchem.com/product/b1209825#phase-3-selva-trial-of-qtorin-rapamycin
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1209825?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

